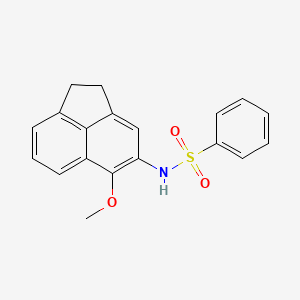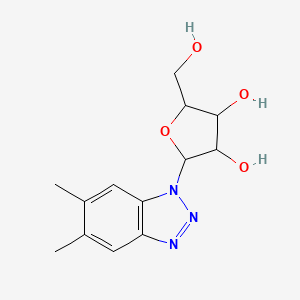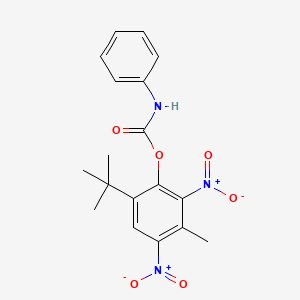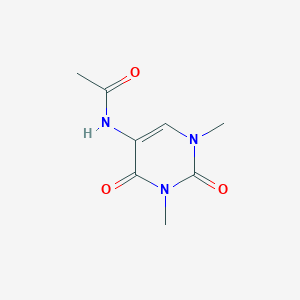
(S)-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid is a chiral compound with significant interest in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a benzyloxy group and a carboxylic acid group, making it a versatile intermediate in various synthetic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with benzyloxyamine under acidic conditions. The reaction is carried out in a solvent such as ethanol or isopropanol with a catalytic amount of acetic acid. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the benzyloxy group.
Major Products
Oxidation: Benzoyl-substituted pyrrolidine carboxylic acid.
Reduction: Hydroxyl-substituted pyrrolidine carboxylic acid.
Substitution: Various substituted pyrrolidine carboxylic acids depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including analgesic and antihypoxic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of (S)-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds share a similar core structure but differ in the substituents at the 1-position.
Benzyloxyacetic acid: Similar in having a benzyloxy group but differs in the overall structure and reactivity.
Uniqueness
(S)-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid is unique due to its chiral nature and the presence of both a benzyloxy group and a carboxylic acid group. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C12H13NO4 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
(3S)-5-oxo-1-phenylmethoxypyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c14-11-6-10(12(15)16)7-13(11)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1 |
Clé InChI |
WDFHLEMSQSCONQ-JTQLQIEISA-N |
SMILES isomérique |
C1[C@@H](CN(C1=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1C(CN(C1=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene](/img/structure/B14007307.png)

![2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14007314.png)
![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)

![2-Azaspiro[4.4]nonane,hydrobromide](/img/structure/B14007325.png)

![4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14007339.png)

![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)
